4-[3,4-Bis(benzyloxy)phenyl]butan-2-one
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Overview
Description
4-[3,4-Bis(benzyloxy)phenyl]butan-2-one is an organic compound that features a butanone backbone substituted with a bis(benzyloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Bis(benzyloxy)phenyl]butan-2-one typically involves the reaction of 3,4-bis(benzyloxy)benzaldehyde with a suitable ketone precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the butanone moiety. The reaction is carried out in an inert atmosphere, often using solvents like toluene, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Bis(benzyloxy)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.
Scientific Research Applications
4-[3,4-Bis(benzyloxy)phenyl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3,4-Bis(benzyloxy)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanol: Similar in structure but with a hydroxyl group instead of a ketone.
4-Benzyloxy-1-butanol: Contains a benzyloxy group but differs in the position of the functional groups.
cis-4-Benzyloxy-2-buten-1-ol: Features a similar benzyloxy group but with a different backbone structure .
Uniqueness
4-[3,4-Bis(benzyloxy)phenyl]butan-2-one is unique due to its bis(benzyloxy) substitution on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for various applications in research and industry.
Properties
CAS No. |
62260-47-3 |
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Molecular Formula |
C24H24O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[3,4-bis(phenylmethoxy)phenyl]butan-2-one |
InChI |
InChI=1S/C24H24O3/c1-19(25)12-13-20-14-15-23(26-17-21-8-4-2-5-9-21)24(16-20)27-18-22-10-6-3-7-11-22/h2-11,14-16H,12-13,17-18H2,1H3 |
InChI Key |
PGYOUIOUJFDBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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